1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

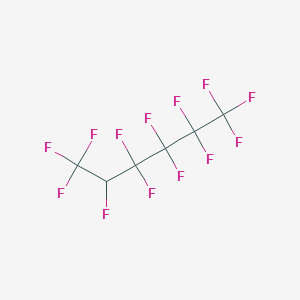

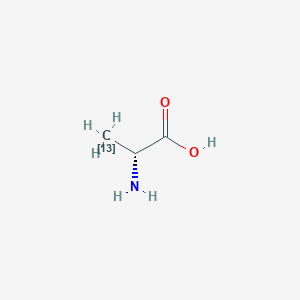

1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane, also known as HFE-7300, is a fluorinated solvent with a molecular formula of C6F13H. It is a colorless liquid that is non-flammable, non-corrosive, and has a low toxicity level. HFE-7300 has gained significant attention in scientific research due to its unique properties, including its high boiling point, low surface tension, and excellent solvency power for a wide range of organic and inorganic compounds.

Wirkmechanismus

1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane acts as a solvent by dissolving solutes through a combination of van der Waals forces, dipole-dipole interactions, and hydrogen bonding. It has a high boiling point and low surface tension, which allows it to penetrate tight spaces and clean surfaces effectively. 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane also has a low dielectric constant, which makes it an excellent solvent for non-polar compounds.

Biochemische Und Physiologische Effekte

Studies have shown that 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has a low toxicity level and is not harmful to humans or the environment. It has been extensively tested for its effects on human health, and no adverse effects have been reported. 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane is not metabolized by the body and is excreted unchanged in the urine.

Vorteile Und Einschränkungen Für Laborexperimente

1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has several advantages for lab experiments, including its excellent solvency power, low toxicity level, and non-flammable nature. It is also environmentally friendly and does not contribute to ozone depletion. However, 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has some limitations, including its high cost and limited availability.

Zukünftige Richtungen

1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has several potential future directions, including its use as a solvent in various industries, such as electronics, aerospace, and pharmaceuticals. It can also be used as a cleaning agent for precision parts and equipment. Further research is needed to explore its potential applications and to develop more efficient synthesis methods to reduce its cost and increase its availability.

Conclusion

In conclusion, 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane, or 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane, is a unique solvent with excellent solvency power and low toxicity level. It has gained significant attention in scientific research due to its unique properties and potential applications in various industries. 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has several advantages for lab experiments, including its non-flammable nature and environmentally friendly properties. However, it also has some limitations, including its high cost and limited availability. Further research is needed to explore its potential applications and to develop more efficient synthesis methods to reduce its cost and increase its availability.

Synthesemethoden

1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane is synthesized by reacting 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-4-iodohexane with potassium tert-butoxide in a solvent mixture of tert-butanol and water. The reaction is carried out under an inert atmosphere and at a temperature of 50-60°C. The resulting product is purified by distillation to obtain pure 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane.

Wissenschaftliche Forschungsanwendungen

1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has been widely used in scientific research due to its unique properties. It is an excellent solvent for a wide range of organic and inorganic compounds, making it useful for various applications. 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane is commonly used as a substitute for traditional solvents, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which are known to deplete the ozone layer.

Eigenschaften

CAS-Nummer |

1998-54-5 |

|---|---|

Produktname |

1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane |

Molekularformel |

C6HF13 |

Molekulargewicht |

320.05 g/mol |

IUPAC-Name |

1,1,1,2,2,3,3,4,4,5,6,6,6-tridecafluorohexane |

InChI |

InChI=1S/C6HF13/c7-1(3(10,11)12)2(8,9)4(13,14)5(15,16)6(17,18)19/h1H |

InChI-Schlüssel |

UIJKENUZXJTGFY-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |

Kanonische SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)